7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and aldehydes or ketones.
Condensation Reactions: Involving the reaction of substituted phenylhydrazines with pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts or catalyst precursors in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.
Receptor Binding: Investigated for their interactions with biological receptors.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents.
Antimicrobial Activity: Evaluated for their effectiveness against various microbial strains.
Industry
Agriculture: Possible use as agrochemicals or plant growth regulators.
Pharmaceuticals: Incorporated into formulations for various medical applications.
Mechanism of Action
The mechanism of action of “7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar triazolopyrimidine derivatives with different substituents.
Other Heterocyclic Compounds: Such as triazoles, pyrimidines, and their analogs.
Uniqueness
The uniqueness of “7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4O2/c1-13-4-6-14(7-5-13)17-11-18(24-20(23-17)21-12-22-24)16-9-8-15(25-2)10-19(16)26-3/h4-12,18H,1-3H3,(H,21,22,23) |
InChI Key |
BRODAJNGHXHPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.